REACTION_SMILES
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[Br:1][c:2]1[c:3]([NH:4][C:5](=[O:6])[CH3:7])[c:8]([C:12]([F:13])([F:14])[F:15])[cH:9][cH:10][cH:11]1.[OH2:16].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[Br:1][c:2]1[c:3]([NH2:4])[c:8]([C:12]([F:13])([F:14])[F:15])[cH:9][cH:10][cH:11]1
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Name
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CC(=O)Nc1c(Br)cccc1C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1c(Br)cccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Nc1c(Br)cccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |